4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate
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Overview
Description
4-acetamidophenyl 2,4,5-trimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of an acetamidophenyl group and a trimethylbenzene sulfonate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 2,4,5-trimethylbenzene-1-sulfonate typically involves the reaction of 4-acetamidophenol with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-acetamidophenyl 2,4,5-trimethylbenzene-1-sulfonate can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-acetamidophenyl 2,4,5-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinates or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetamidophenyl 2,4,5-trimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-acetamidophenyl acetate: Similar in structure but lacks the sulfonate group.
4-acetamidophenyl triflimide: Contains a triflimide group instead of a sulfonate group.
4-acetamidophenyl carbamate: Features a carbamate group in place of the sulfonate group.
Uniqueness
4-acetamidophenyl 2,4,5-trimethylbenzene-1-sulfonate is unique due to the presence of both the acetamidophenyl and trimethylbenzene sulfonate groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets and enables its use in a variety of chemical and biological applications.
Properties
Molecular Formula |
C17H19NO4S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-11-9-13(3)17(10-12(11)2)23(20,21)22-16-7-5-15(6-8-16)18-14(4)19/h5-10H,1-4H3,(H,18,19) |
InChI Key |
CWIYKFAFPXFHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
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